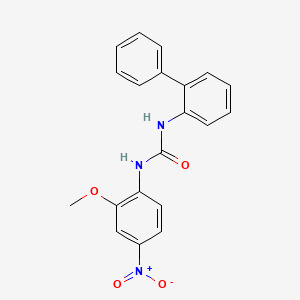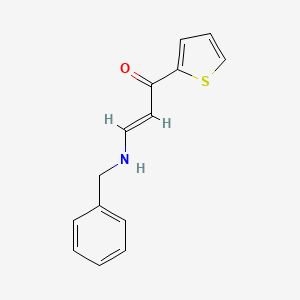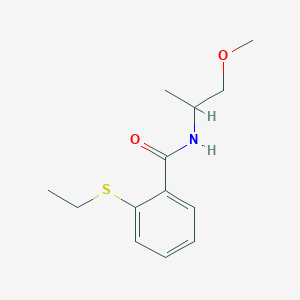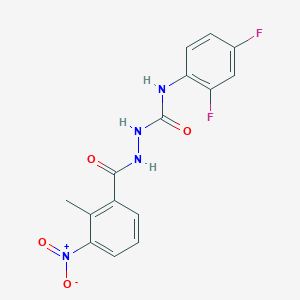
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea
Vue d'ensemble
Description
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea, also known as BPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPU is a urea derivative that has been found to possess unique properties that make it a promising candidate for a wide range of research applications. In
Mécanisme D'action
The mechanism of action of N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell death. This compound has also been found to induce the production of reactive oxygen species, which can also contribute to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been found to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for cancer cells. This compound has been found to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea. One area of research is in the development of new cancer therapies. This compound has already shown promise in inhibiting the growth of cancer cells, but further research is needed to optimize its effectiveness and minimize its side effects. Another area of research is in the development of new anti-inflammatory drugs. This compound has been found to have anti-inflammatory properties, but more research is needed to understand its mechanism of action and potential applications. Finally, this compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further research in this area is also needed.
Applications De Recherche Scientifique
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(2-phenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-27-19-13-15(23(25)26)11-12-18(19)22-20(24)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPANIPHKYDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117133.png)
![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117144.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4117151.png)


![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4117191.png)
![ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate](/img/structure/B4117221.png)
![methyl 3-chloro-6-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117224.png)
![dimethyl 5-{[(2-hexanoylhydrazino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4117227.png)
![methyl 6-methyl-2-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117234.png)
![methyl 6-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4117240.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-diethylphenyl)-4-piperidinecarboxamide](/img/structure/B4117243.png)